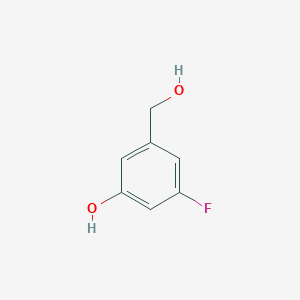

3-Fluoro-5-(hydroxymethyl)phenol

Descripción general

Descripción

“3-Fluoro-5-(hydroxymethyl)phenol” is a chemical compound with the CAS Number: 1260762-16-0 . It has a molecular weight of 142.13 . The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of compounds like “this compound” often involves processes like the Suzuki–Miyaura coupling . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H7FO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 . This code provides a specific representation of the molecule’s structure.

Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the chemical reactions involving compounds like "this compound" . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Physical And Chemical Properties Analysis

“this compound” is an oil at room temperature . The compound is stored at room temperature and is shipped at normal temperature .

Aplicaciones Científicas De Investigación

Synthesis and Utility of Fluorogenic Acetoxymethyl Ethers

Phenolic fluorophores, derivatives of phenols, serve as essential tools in biological science. Their modification, such as acylating the phenolic hydroxyl group, can significantly impact their fluorescence, offering a way to probe biochemical and biological systems with enhanced stability and reactivity. This modification strategy suggests potential applications of 3-Fluoro-5-(hydroxymethyl)phenol in developing profluorophores with low background fluorescence, high chemical stability, and enzymatic reactivity, useful in imaging applications (Lavis, Chao, & Raines, 2011).

Microbial Synthesis and Characterization of Polyhydroxyalkanoates

In another innovative application, this compound related structures have been explored in the microbial synthesis of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups. This study indicates that incorporating fluorine atoms into PHA side chains can dramatically alter their physical properties, such as crystallinity and melting points, suggesting the utility of this compound derivatives in producing novel materials with specific physical attributes (Takagi, Yasuda, Maehara, & Yamane, 2004).

Synthesis and Crystal Structure Studies

Further, the synthesis and crystal structure of related fluorophenolic compounds have been thoroughly investigated, indicating their potential in creating advanced materials. The ability to form strong intermolecular hydrogen bonds suggests these compounds could be used to synthesize organic fluoro-containing polymers, which are of interest for their unique properties and applications in material science (Shi-Juan Li, Shen, & Zhang, 2015).

Radical Scavenging Activity

Additionally, the impact of donor and acceptor groups on the radical scavenging activity of phenol, including fluorophenols, has been evaluated using density functional theory (DFT). This research offers insights into how modifications like fluorination affect the molecular properties and reactivity of phenolic compounds, which could be relevant for antioxidant applications or in designing compounds with specific electronic properties (Al‐Sehemi & Irfan, 2017).

Fluorophores for Aluminium(III) Detection

In a study focused on fluorophores for Al3+ detection, derivatives of phenolic compounds were investigated for their ability to selectively detect aluminum ions, which could be significant in environmental monitoring and bioimaging applications. This suggests that this compound could be utilized in designing selective sensors for metal ions (Lambert, Taylor, Wegener, Woodhouse, Lincoln, & Ward, 2000).

Mecanismo De Acción

The mechanism of action for compounds like “3-Fluoro-5-(hydroxymethyl)phenol” often involves proteolytic activity . For example, phenol, a related compound, is a potent proteolytic agent . In high concentrations, when injected next to a nerve, phenol produces a chemical neurolysis which is nonselective across nerve fiber size and most prominent on its outer aspect .

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is toxic if swallowed or in contact with skin . It can cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is also toxic if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled .

Propiedades

IUPAC Name |

3-fluoro-5-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2/c8-6-1-5(4-9)2-7(10)3-6/h1-3,9-10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSCWZZPSUZGTMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Methyl-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1448151.png)

![{[5-(1,3-Benzodioxol-5-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448160.png)

![tert-butyl N-[1-(1-cyclobutylpiperidin-3-yl)ethyl]carbamate](/img/structure/B1448168.png)